molecular formula C8H14N2O B1228127 N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine CAS No. 1351-62-8

N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine

Cat. No. B1228127
CAS RN: 1351-62-8
M. Wt: 154.21 g/mol
InChI Key: OPMNROCQHKJDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine is a natural product found in Festuca rubra, Festuca ovina, and other organisms with data available.

Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • Synthesis of Azabicyclic Alcohols : A method for the synthesis of 4-azatricyclo undecanone involves hydrogenolysis followed by intramolecular alkylation, highlighting the compound's role in synthesizing azabicyclic alcohols (Bonjoch et al., 1987).

  • Formation of Azabrendanes : The compound is utilized in the synthesis of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, indicating its application in creating azabrendanes (Kasyan et al., 1997).

  • Creation of Carbocyclic Nucleosides : It is used in the preparation of 2-Amino-4-oxatricyclo[4.2.1.0 3,7 ]nonane-9-methanol, which is then transformed into thymine and purine nucleoside analogues, demonstrating its utility in nucleoside synthesis (Hřebabecký et al., 2007).

  • Transition-State Mimic for cis-trans Interconversion : This compound acts as a transition-state mimic for the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is important in peptide and protein folding and function (Komarov et al., 2015).

  • Intramolecular Cyclization in Terpenoid Synthesis : Its role in intramolecular cyclization forming terpenoid derivatives highlights its significance in the field of terpenoid chemistry (Kharitonov et al., 2008).

  • Synthesis of Dipeptide Surrogates : The compound is used in the synthesis of 4-aryl indolizidin-9-one amino acids, indicating its relevance in creating dipeptide surrogates (Cluzeau & Lubell, 2004).

  • Transformation into N-(Alkyl- and Benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes : Demonstrating its versatility in chemical transformations and potential in organic synthesis (Kasyan et al., 2007).

  • Synthesis of Antiarrhythmic and Local Anesthetic Compounds : The compound contributes to the synthesis of derivatives with antiarrhythmic, local anesthetic, and hypotensive activities, showcasing its potential in pharmaceutical research (Mariani et al., 1982).

  • Reductive Amination for N-Methyl- and N-Alkylamines : This compound is involved in the synthesis of N-Methyl- and N-Alkylamines, showing its use in the production of fine and bulk chemicals (Senthamarai et al., 2018).

  • Synthesis of Diterpenoid-based Isoindolones : It's used in the synthesis of diterpenoid-based dihydroisoindolones, indicating its application in the development of complex organic molecules (Kharitonov et al., 2010).

properties

IUPAC Name

N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNROCQHKJDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2CN3C1C(O2)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395429
Record name ST024711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine

CAS RN

1351-62-8
Record name ST024711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Reactant of Route 2
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Reactant of Route 3
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Reactant of Route 4
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Reactant of Route 6
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine

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